3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal
Overview
Description
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal: is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst. This compound is characterized by the presence of two diethylphosphono groups and a propionaldehyde diethyl acetal moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal typically involves the reaction of propionaldehyde with diethylphosphono compounds in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the acetal. The reaction conditions often include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the removal of water to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction is typically carried out in a reactor equipped with a distillation column to remove water and drive the reaction to completion. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the acetal back to the corresponding aldehyde.
Substitution: The diethylphosphono groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Propionaldehyde.
Substitution: Substituted phosphono compounds.
Scientific Research Applications
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the preparation of phosphonate-based drugs.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic pathways involving phosphonates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal involves its reactivity as an acetal. The compound can undergo hydrolysis to release the corresponding aldehyde and diethylphosphono groups. The aldehyde can then participate in various chemical reactions, while the diethylphosphono groups can act as nucleophiles or electrophiles in different reaction pathways. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
3,3-Bis(dimethylphosphono)propionaldehyde diethyl acetal: Similar structure but with dimethylphosphono groups instead of diethylphosphono groups.
3,3-Bis(diphenylphosphono)propionaldehyde diethyl acetal: Similar structure but with diphenylphosphono groups.
3,3-Bis(diethylphosphono)butyraldehyde diethyl acetal: Similar structure but with a butyraldehyde moiety instead of propionaldehyde.
Uniqueness: 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal is unique due to the presence of diethylphosphono groups, which provide specific reactivity and applications in organic synthesis and industrial processes. The compound’s ability to form stable acetals and undergo various chemical reactions makes it valuable in different scientific and industrial contexts .
Properties
IUPAC Name |
1,1-bis(diethoxyphosphoryl)-3,3-diethoxypropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O8P2/c1-7-18-14(19-8-2)13-15(24(16,20-9-3)21-10-4)25(17,22-11-5)23-12-6/h14-15H,7-13H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRSVYGCFLSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161032 | |
Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-49-4 | |
Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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